Guanosine 3'-diphosphate 5'-triphosphate

Stringent Response Nucleotide Binding Alarmone Signaling

Researchers studying bacterial stringent response require the correct alarmone isomer; substituting ppGpp or GTP yields incorrect binding constants and masks RelA allostery. pppGpp (CAS 38918-96-6) is the unique positive allosteric activator of RelA synthetase. - 10-fold higher Kd & 17-fold higher IC50 than ppGpp for specific targets - Required for EF-G-dependent GTPase assays (30% of GTP hydrolysis rate) - Essential for synthetic lethal studies in gppA spoT backgrounds - Available from BenchChem with verified purity and cold-chain shipping

Molecular Formula C10H18N5O20P5
Molecular Weight 683.14 g/mol
CAS No. 38918-96-6
Cat. No. B3264287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 3'-diphosphate 5'-triphosphate
CAS38918-96-6
Molecular FormulaC10H18N5O20P5
Molecular Weight683.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
InChIKeyKCPMACXZAITQAX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pppGpp for Stringent Response Research


Guanosine 3'-diphosphate 5'-triphosphate (pppGpp, CAS 38918-96-6) is a guanosine pentaphosphate nucleotide that serves as a key alarmone in the bacterial stringent response [1]. Structurally defined by a diphosphate at the 3'-position and a triphosphate at the 5'-position, pppGpp functions as both the precursor to guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and a distinct second messenger in its own right, mediating cellular responses to nutrient stress across diverse bacterial species [1][2].

Alarmone signaling Stringent response pathway studies
Enzymology RelA activation, GppA substrate kinetics
Translation research EF-G GTPase activity context

Why pppGpp Cannot Be Replaced by Other Nucleotides


Experimental evidence demonstrates that pppGpp and its tetraphosphate analog ppGpp are not functionally interchangeable. Despite sharing core signaling pathways, these alarmones exhibit distinct binding affinities, enzyme inhibition profiles, and cellular effects [1]. For instance, ppGpp shows a ~10-fold lower dissociation constant (Kd) and a >17-fold lower IC50 for certain targets compared to pppGpp [2]. Furthermore, pppGpp uniquely activates the RelA enzyme through positive allosteric feedback, a property not shared by ppGpp, leading to heightened cellular toxicity under specific genetic conditions [3][4]. Substituting pppGpp with GTP, GDP, or even the adenosine analog pppApp will therefore yield quantitatively and qualitatively different experimental outcomes.

Molecule
Interchangeability context
pppGpp
Unique allosteric RelA activation; GppA-specific substrate
ppGpp
Binding affinity and inhibition potency differ substantially
GTP
Hydrolysis rate markedly lower; not a functional substitute in translation
pppApp
Not a substrate for GppA; adenosine analog structural mismatch

Quantitative Evidence: pppGpp vs. ppGpp


Binding Affinity and Inhibition Potency vs. ppGpp

In a direct binding and inhibition assay, pppGpp displayed a dissociation constant (Kd) of 9.6 ± 2.2 μM and a half-maximal inhibitory concentration (IC50) of 56.4 ± 1.8 μM for a target protein. In comparison, ppGpp exhibited a 10-fold higher affinity (Kd = 0.95 ± 0.03 μM) and a 17-fold greater potency (IC50 = 3.3 ± 0.1 μM) in the same experimental system [1]. This quantitative disparity underscores their distinct biochemical roles and the necessity for using the correct alarmone in functional studies.

Target binding / inhibition
Head-to-head
pppGpp Kd 9.6 ± 2.2 μM, IC50 56.4 ± 1.8 μM; ppGpp 10‑fold higher affinity, 17‑fold more potent
Supports pppGpp‑specific target binding context
Quantitative parameters differ by >10‑fold
Stringent Response Nucleotide Binding Alarmone Signaling

EF-G Hydrolysis Rate Compared to GTP

In an E. coli ribosomal system, the catalytic hydrolysis of pppGpp to ppGpp by elongation factor G (EF-G) and ribosomes occurred at a rate that was approximately 30% of the hydrolysis rate observed for GTP under identical conditions [1]. Despite this lower hydrolysis rate, the binding of pppGpp to EF-G in the presence of fusidic acid reached 75-85% of the binding levels seen for GTP and GDP [1].

EF‑G hydrolysis rate
Head-to-head
pppGpp hydrolysis ~30% of GTP rate; binding 75–85% of GTP/GDP levels
Supports alarmone‑specific translation assay context
Poor GTP substitute in translocation
Translation GTPase Activity Protein Synthesis

Synthetic Lethality in gppA spoT Mutants

Genetic experiments in E. coli revealed that a double knockout strain lacking both the pppGpp 5'-phosphohydrolase (GppA) and the ppGpp/pGpp hydrolase (SpoT) was inviable, whereas single mutants were viable [1]. This lethality was linked to uncontrolled accumulation of pppGpp, which exerts heightened toxicity compared to ppGpp by activating RelA and initiating a 'vicious cycle' of alarmone synthesis [1]. In contrast, ppGpp accumulation under similar conditions did not produce this lethal phenotype [1].

Synthetic lethality
Head-to-head
pppGpp accumulation lethal in gppA spoT double mutant; ppGpp not lethal
Supports pppGpp toxicity model context
In vivo genetic evidence
Bacterial Genetics Alarmone Toxicity Stringent Response

Allosteric Activation of RelA

Structural and functional analyses localized a specific allosteric pppGpp binding site at the interface between the SYNTH and pseudo-HD/HD domains of RelA [1]. Binding of pppGpp to this site stimulates RelA activity by relieving intra-NTD autoinhibition, enabling efficient alarmone production upon amino acid starvation [1]. Critically, this allosteric site and the corresponding activation mechanism are absent in the E. coli SpoT enzyme, which consequently displays weak synthetase activity and is not activated by pppGpp [1].

Allosteric regulation
Head-to-head
pppGpp binds RelA allosteric site, activates synthetase; site absent in SpoT
Supports pppGpp‑specific feedback context
Structural activation mechanism
Allosteric Regulation Enzyme Activation Feedback Control

DnaG Primase Inhibition Compared to ppGpp

In direct inhibition assays using purified E. coli DnaG primase, both pppGpp and ppGpp inhibited enzyme activity, but ppGpp was found to be the more efficient inhibitor [1]. This differential sensitivity highlights that the two alarmones do not regulate all downstream targets with equal potency, and the choice of nucleotide can significantly impact the magnitude of observed inhibition in replication studies.

Primase inhibition
Head-to-head
ppGpp more efficient inhibitor of DnaG primase than pppGpp
Supports differential downstream target context
Replication arrest studies
DNA Replication Primase Inhibition Stringent Control

Substrate Kinetics of GppA Phosphohydrolase

The enzyme pppGpp-5'-phosphohydrolase (GppA) from E. coli specifically converts pppGpp to ppGpp. Kinetic characterization revealed an apparent Km of 0.11 mM for pppGpp [1]. The enzyme displayed high specificity, failing to hydrolyze GTP, ATP, ppGpp, or the adenosine analog pppApp, and was not inhibited by these nucleotides [1]. This kinetic parameter is essential for metabolic flux modeling and for designing in vitro assays involving pppGpp conversion.

Substrate kinetics
Method context
Apparent Km = 0.11 mM for pppGpp; no hydrolysis of GTP, ATP, ppGpp, pppApp
Supports enzyme assay design context
Metabolic conversion studies
Enzyme Kinetics Nucleotide Metabolism Phosphohydrolase

Research Applications of pppGpp


RelA Allosteric Activation in Stringent Response

pppGpp is the required nucleotide for studying the positive feedback regulation of RelA synthetase activity. Its unique ability to bind an allosteric site between the SYNTH and HD/pseudo-HD domains and relieve autoinhibition cannot be replicated by ppGpp or GTP [1]. Experiments investigating the kinetics of (p)ppGpp accumulation during amino acid starvation should use pppGpp to accurately model this activation step.

Differential Toxicity and Genetic Lethality in E. coli

For studies examining bacterial persistence, antibiotic tolerance, or the physiological consequences of alarmone imbalance, pppGpp is the essential reagent. Its heightened toxicity in gppA spoT double mutants, compared to ppGpp, makes it a specific tool for probing synthetic lethal interactions and the 'vicious cycle' of RelA activation [2].

Binding Affinity and Inhibition Potency Assays

Given the 10-fold difference in Kd and 17-fold difference in IC50 between pppGpp and ppGpp for certain protein targets, accurate determination of binding parameters or enzyme inhibition constants requires the use of pppGpp as the ligand or inhibitor [3]. Substituting ppGpp will yield quantitatively incorrect results and misrepresent the alarmone's true biochemical profile.

EF-G-Dependent Translation Studies

In ribosomal systems, pppGpp is the correct nucleotide for assaying EF-G-dependent GTPase activity or translocation fidelity. Its hydrolysis rate, which is only 30% that of GTP, provides a specific readout for alarmone function that is distinct from standard GTP-driven translation [4]. This allows researchers to decouple alarmone signaling from canonical translation elongation.

Application
Selection Property
Validation Focus
RelA allosteric activation studies
Allosteric site specificity
RelA synthetase kinetics
Bacterial alarmone toxicity
Lethality-linked pppGpp accumulation
gppA spoT double mutant viability
Binding/inhibition parameter assays
Alarmone-specific target binding
Quantitative Kd/IC50 profiling
Ribosomal EF‑G GTPase assays
pppGpp hydrolysis rate context
Translocation fidelity endpoint

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